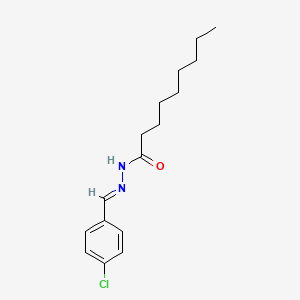
N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide
説明
N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide, also known as EPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a hydrazide derivative that has been synthesized through a series of chemical reactions. EPPH has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
作用機序
The mechanism of action of N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide has been found to inhibit the activity of certain enzymes and proteins that play a role in the development and progression of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research. It has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation-related diseases. N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide has also been found to have antitumor effects, making it a potential candidate for the development of cancer therapies.
実験室実験の利点と制限
One of the main advantages of using N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide in scientific research is its high purity and stability, which allows for accurate and reproducible results. However, there are also some limitations associated with the use of N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide in lab experiments, such as its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide. One area of interest is the development of N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide's antitumor effects and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide and its potential applications in other areas of medicine.
科学的研究の応用
N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antitumor effects. N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide has also been shown to have neuroprotective properties, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-2-methoxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-13-27-18-12-11-16(14-19(18)26-5-2)15-22-23-21(24)20(25-3)17-9-7-6-8-10-17/h6-12,14-15,20H,4-5,13H2,1-3H3,(H,23,24)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBYWZOMKVUBGV-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-6-(methylthio)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B3864520.png)
![2-[3-fluoro-4-(4-morpholinyl)phenyl]-4-phenyl-3-butyn-2-ol](/img/structure/B3864523.png)

![2-chloro-N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B3864549.png)
![2-[(4-chlorophenyl)thio]-N'-(2,3,4-trimethylbenzylidene)acetohydrazide](/img/structure/B3864558.png)
![2-[(5-phenoxypentyl)amino]ethanol](/img/structure/B3864564.png)

![butyl (4-{[(2,6-dichlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3864583.png)

![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride](/img/structure/B3864592.png)

![5-bromo-2-hydroxy-N'-{1-[4-(nonyloxy)phenyl]ethylidene}benzohydrazide](/img/structure/B3864609.png)
![methyl 4-[2-(1-naphthylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B3864619.png)
